molecular formula C7H5F3N2O3 B2655431 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid CAS No. 2141373-00-2

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid

Cat. No.: B2655431
CAS No.: 2141373-00-2
M. Wt: 222.123
InChI Key: ZKGUEDNHAZSIRL-UHFFFAOYSA-N
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Description

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid is a compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-trifluoromethylphenylhydrazine with 2-acetyl-1,3-indanedione under acidic conditions . This reaction yields the desired pyrazole derivative with high regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different pyrazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c1-12-2-3(4(13)6(14)15)5(11-12)7(8,9)10/h2H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGUEDNHAZSIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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